3-Amino-4-ethoxythiophene
Description
3-Amino-4-ethoxythiophene is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group at the 3-position and an ethoxy group at the 4-position. Thiophene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxy substituent in this compound may influence solubility, stability, and intermolecular interactions, making it a valuable intermediate for synthesizing complex molecules like thienopyrimidines or functionalized polymers .
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-ethoxythiophen-3-amine |
InChI |
InChI=1S/C6H9NOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2,7H2,1H3 |
InChI Key |
XIXBIUHLNVEDNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Comparative Data Table
Key Research Findings
- Reactivity: The amino group in 3-Amino-4-ethoxythiophene facilitates electrophilic substitution, while the ethoxy group stabilizes intermediates via resonance. This contrasts with Compound A, where bromo and cyano groups direct reactivity toward nucleophilic aromatic substitution .
- Industrial Relevance: Compound C’s commercial availability highlights the demand for ethoxy-substituted thiophenes, though 3-Amino-4-ethoxythiophene’s simpler structure may offer cost-effective synthesis routes .
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